Malachite Green Oxalate

Vue d'ensemble

Description

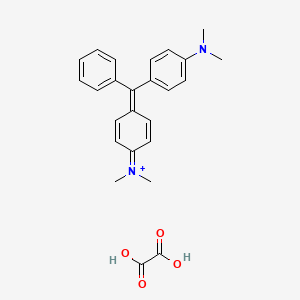

Malachite Green Oxalate (C.I. 42000) is a dry dye used for the preparation of a staining solution that is used for differential spore staining in bacteriological samples of human origin .

Synthesis Analysis

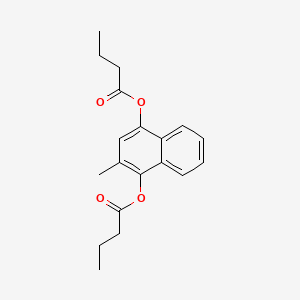

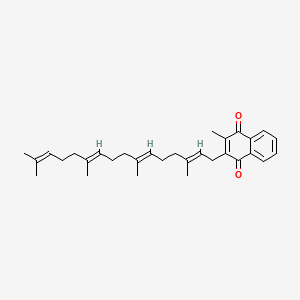

Malachite Green Oxalate (MG oxalate) and leucomalachite green (LMG) have been prepared and certified as pure reference materials. The purities of MG oxalate and LMG were assessed by high-performance liquid chromatography–diode array detection (HPLC–DAD), nuclear magnetic resonance (NMR) spectroscopy, differential scanning calorimetry (DSC), Karl Fischer titration, ashing and thermogravimetric analysis (TGA). MG oxalate was purified by supercritical fluid extraction (SFE) .Molecular Structure Analysis

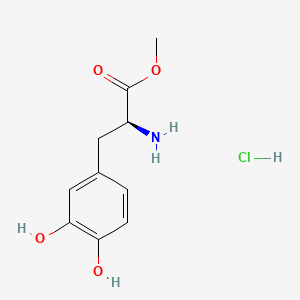

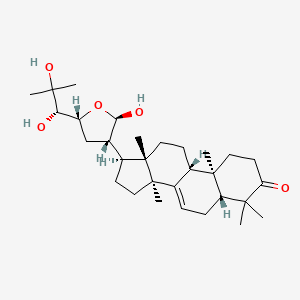

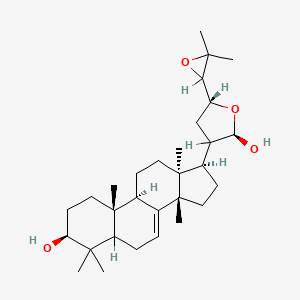

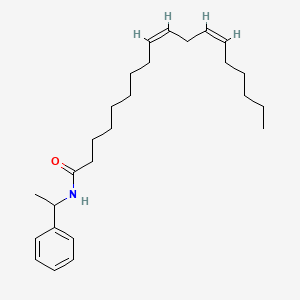

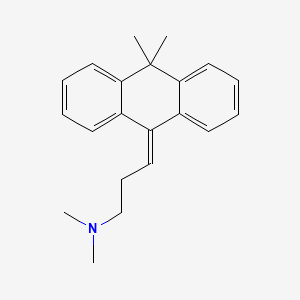

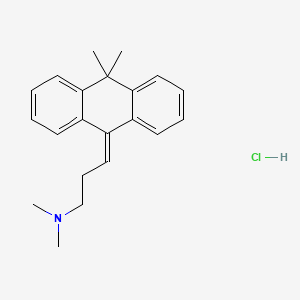

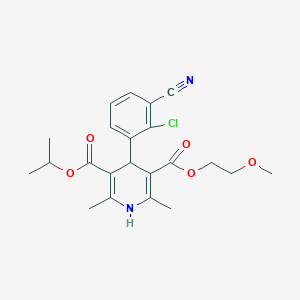

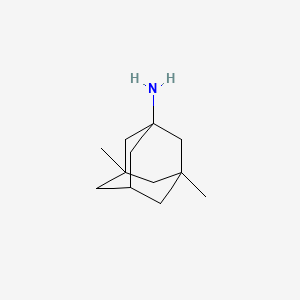

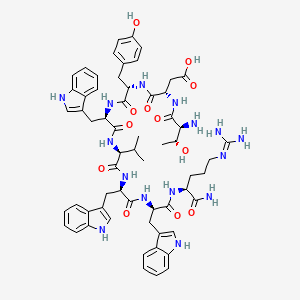

The molecular structure of Malachite Green Oxalate can be found in various scientific diagrams .Chemical Reactions Analysis

Malachite green is prepared by the condensation of benzaldehyde and dimethylaniline to give leuco malachite green (LMG). This colorless leuco compound, a relative of triphenylmethane, is oxidized to the cation that is MG . Other chemical reactions involving Malachite Green Oxalate have been discussed in various studies .Physical And Chemical Properties Analysis

The physical and chemical properties of Malachite Green Oxalate can be found in various databases .Applications De Recherche Scientifique

1. Toxicity and Reproductive Effects in Aquatic Organisms

Malachite Green Oxalate (MGO) has been widely studied for its effects on aquatic organisms. For instance, in zebrafish (Danio rerio), MGO was found to temporarily reduce spawning rates, although reproductive success was not significantly impacted. This suggests that MGO can be used with minimal effects on reproduction in fish, making it a valuable tool for treating fish pathogens (White, Davies, & Henry, 2012).

2. Antifungal Applications in Aquaculture

MGO exhibits potent antifungal properties, particularly against fish-pathogenic isolates of Saprolegniaceous fungi. Its effectiveness at low concentrations (0.5 ppm) highlights its potential as a sustainable fungicide in aquaculture. Additionally, the feasibility of using MGO in culturing fish like Catla catla against mycotic infections has been demonstrated (Srivastava & Srivastava, 2004).

3. Photooxidative Degradation Studies

Studies on the photooxidative degradation of MGO reveal its behavior under UV radiation and H2O2, providing insights into environmental remediation techniques. The operational parameters, such as light intensity and reactant concentrations, significantly influence the degradation efficiency, offering a basis for optimizing treatment processes for MGO-contaminated water (Modirshahla & Behnajady, 2006).

4. Ultrasonic Degradation Approaches

The degradation of MGO using ultrasonic irradiation has been explored, showing potential for water treatment applications. This method depends on various operational parameters like temperature, power density, and the addition of alcohols, and it follows a first-order kinetics model. Such studies contribute to developing efficient methods for removing MGO from water bodies (Behnajady et al., 2008).

5. Biosensing Applications

MGO has been used in developing fluorescence biosensors for detecting residues in aquatic products. The creation of DNA aptamers targeting MGO has led to sensitive and specific detection methods, vital for ensuring food safety and addressing human health concerns related to MGO contamination (Xie et al., 2022).

6. Interaction with Human Serum Albumin

Research on MGO's interaction with human serum albumin (HSA) using molecular docking and spectroscopic approaches has revealed insights into its potential health impacts. Understanding the molecular interactions between pollutants like MMGO and biomolecules is crucial for assessing environmental and health risks (Kooravand et al., 2020).

7. Adsorption Studies for Dye Removal

The use of bentonite clay for removing MGO from aqueous solutions has been studied, highlighting its potential in water purification processes. The adsorption capacity is influenced by factors like pH, temperature, and shaking time, providing a basis for developing efficient water treatment methodologies (Tahir & Rauf, 2006).

8. Optical Properties in Glass Materials

The luminescence properties of MGO in glass materials have been enhanced through codoping with transition metals like iron. This enhancement is attributed to resonance nonradiative energy transfer, suggesting potential applications in photonics and optoelectronics (Bora & Hazarika, 2014).

9. Nonlinear Optical Properties

MGO has been studied for its third-order nonlinear optical properties using the Z-scan method. These studies reveal the influence of input intensity and wavelength on the absorption process, indicating MGO's potential in nonlinear optics and photonics applications (Gaur et al., 2018).

10. Electrochemical Behavior in Surfactant Solutions

The electrochemical behavior of MGO in the presence of ionic surfactants has been investigated, offering insights into its interactions with various dissolved states. Such studies are essential for understanding the environmental fate and treatment of MGO residues (Rahman et al., 2013).

11. Biodegradation Using Enzymatic Treatment

Research on the biodegradation of MGO using laccase enzymes indicates a potential eco-friendly approach to dye degradation. This study demonstrates the effectiveness of both free and sol-gel laccase in degrading MGO, contributing to the development of sustainable wastewater treatment strategies (Shamsuri et al., 2012).

Safety And Hazards

Orientations Futures

A novel calcium-functionalized magnetic biochar (Ca/MBC) was fabricated via a two-step pyrolysis method for the efficient removal of malachite green (MG). This study suggests that biochar can be modified by a green synthesis approach to produce calcium-functionalized magnetic biochar with excellent MG removal capacity .

Propriétés

IUPAC Name |

[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium;2-hydroxy-2-oxoacetate;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C23H25N2.3C2H2O4/c2*1-24(2)21-14-10-19(11-15-21)23(18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4;3*3-1(4)2(5)6/h2*5-17H,1-4H3;3*(H,3,4)(H,5,6)/q2*+1;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYGFPPAGUCRIC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C=C2)C3=CC=CC=C3.C(=O)(C(=O)O)O.C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H54N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10309-95-2 (Parent) | |

| Record name | Malachite Green Oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6025513 | |

| Record name | Malachite green oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

927.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Malachite green oxalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15346 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Malachite Green Oxalate | |

CAS RN |

2437-29-8, 13425-25-7 | |

| Record name | Malachite Green Oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, ethanedioate, ethanedioate (2:2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Malachite green oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis[[4-[4-(dimethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]dimethylammonium] oxalate, dioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.674 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methanaminium, N-[4-[[4-(dimethylamino)phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]-N-methyl-, ethanedioate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALACHITE GREEN OXALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GY1H9O33VU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

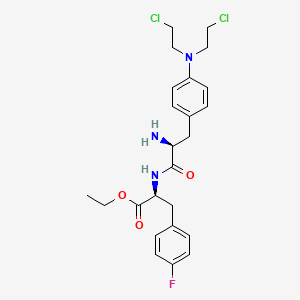

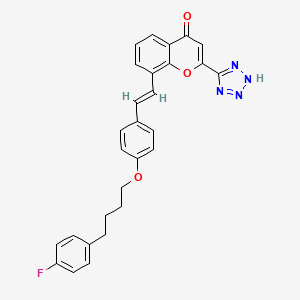

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.